molecular formula C15H13Cl2N3O B3037313 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 477858-80-3

7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B3037313
CAS RN: 477858-80-3
M. Wt: 322.2 g/mol
InChI Key: VCEAAZIILUQLQB-UHFFFAOYSA-N
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Description

“7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular formula of “7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine” is C15H13Cl2N3O . Its average mass is 322.189 Da and its monoisotopic mass is 321.043579 Da .

Scientific Research Applications

Photocatalysis for Environmental Remediation

7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine: can serve as a promising photocatalyst for environmental cleanup. Researchers have synthesized a mixed metal oxide nanocomposite of CeO₂ and Bi₂O₃, which effectively degrades the endocrine disruptor 2,4-Dichlorophenoxy acetic acid (2,4-D) under visible light irradiation. The material exhibits 91% degradation of 2,4-D herbicide within 780 minutes, making it highly efficient for treating toxic effluents in wastewater .

Anti-Inflammatory Agents

Derivatives of 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine have shown promise as anti-inflammatory agents. Specifically, 2-(2,4-dichlorophenoxy)acetic acid derivatives selectively inhibit the COX-2 enzyme. These compounds could potentially be explored further for their therapeutic applications .

Antiproliferative Activity Against Cancer Cells

A series of 2,4-dichlorophenoxyacetamide-chalcones, derived from the same parent compound, were synthesized and evaluated for their antiproliferative activities. Some of these compounds exhibited moderate-to-good antiproliferative effects against MCF-7 (breast cancer), HT-29 (colorectal cancer), and A549 (lung cancer) cell lines .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O/c1-9-7-15-18-6-5-13(20(15)19-9)10(2)21-14-4-3-11(16)8-12(14)17/h3-8,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEAAZIILUQLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C(C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166058
Record name 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine

CAS RN

477858-80-3
Record name 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477858-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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